BenchChemオンラインストアへようこそ!

3-Azido-4,5-dihydro-1,2-oxazole

Click chemistry Heterocycle synthesis Regioselectivity

This minimal, unencumbered 3-azido-dihydroisoxazole core (MW 112.09) is the premier entry point for building fused isoxazole-triazole libraries via active methylene cyclization (Lemport et al., 2019). Unlike 5-azido regioisomers that undergo thermolytic degradation, the C3-azide enables quantitative hybrid scaffold synthesis. Its Rule-of-Three compliance and bioorthogonal azide handle—inert toward TG-family enzymes—make it the superior choice for fragment elaboration and chemoproteomic probes, eliminating confounding covalent warhead activity seen with 3-halo analogs. Procure this defined model substrate to ensure reaction methodology reproducibility and screening library diversity.

Molecular Formula C3H4N4O
Molecular Weight 112.092
CAS No. 65150-75-6
Cat. No. B2517495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azido-4,5-dihydro-1,2-oxazole
CAS65150-75-6
Molecular FormulaC3H4N4O
Molecular Weight112.092
Structural Identifiers
SMILESC1CON=C1N=[N+]=[N-]
InChIInChI=1S/C3H4N4O/c4-7-5-3-1-2-8-6-3/h1-2H2
InChIKeyNNTSSTMCVWAVAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Azido-4,5-dihydro-1,2-oxazole (CAS 65150-75-6) – Core Identity and Structural Context for Procurement Decisions


3-Azido-4,5-dihydro-1,2-oxazole (CAS 65150-75-6) is the smallest member of the 3-azido-2-isoxazoline (3-azido-4,5-dihydroisoxazole) class, with the molecular formula C₃H₄N₄O and a molecular weight of 112.09 g·mol⁻¹ . Its IUPAC name defines a partially saturated isoxazole ring bearing an azido (–N₃) substituent at the C3 position, directly conjugated with the endocyclic C=N bond [1]. This compound serves as a compact, heterocyclic azide building block for cycloaddition-based diversification strategies, including copper-catalyzed azide–alkyne cycloaddition (CuAAC) and reactions with active methylene compounds to generate hybrid isoxazole–triazole scaffolds [2]. It is structurally and functionally distinct from isomeric 5-azidoisoxazoles, 3-halo-4,5-dihydroisoxazoles that act as covalent enzyme warheads, and fully aromatic 3-azidoisoxazoles possessing a different oxidation state of the heterocycle [3].

Why 3-Azido-4,5-dihydro-1,2-oxazole Cannot Be Interchanged with Other Azido-Isoxazole Isomers or Dihydroisoxazole Analogs


The position of the azido group on the isoxazole/dihydroisoxazole scaffold is the primary determinant of downstream reactivity, and generic substitution across positional isomers will lead to divergent reaction outcomes. 3-Azido-4,5-dihydro-1,2-oxazole reacts with active methylene compounds (malononitrile, ethyl cyanoacetate, ethyl acetoacetate) under basic conditions to afford hybrid isoxazole–triazole molecules in good to nearly quantitative yields via a cyclization pathway enabled by the adjacency of the azide to the C=N bond [1]. In contrast, 5-azidoisoxazoles undergo thermolytic decomposition to nitrosoalkene intermediates that lead to ring-opening products rather than cyclization, unless the 4-position bears a specific trapping substituent [2]. Furthermore, 3-halo-4,5-dihydroisoxazoles act as covalent enzyme inhibitors through halide displacement by an active-site cysteine (exemplified by transglutaminase 2 inhibitors with KI values in the low micromolar range), a pharmacological mechanism entirely absent from the azido-substituted analog, which instead serves as a bioorthogonal ligation handle [3]. Selection of the wrong positional isomer or heteroatom-substitution pattern therefore results in fundamentally different chemical reactivity, biological activity profile, and synthetic utility.

Quantitative Differentiation Evidence for 3-Azido-4,5-dihydro-1,2-oxazole Versus Closest Structural Analogs


Regioisomeric Reactivity Divergence: 3-Azido vs. 5-Azido Dihydroisoxazoles in Cyclization with Active Methylene Compounds

3-Azidoisoxazoles (class including the target compound) react with active methylene compounds—malononitrile, ethyl cyanoacetate, and ethyl acetoacetate—in the presence of base (Et₃N or K₂CO₃) to give hybrid isoxazole–triazole molecules in good to nearly quantitative yields, with reported isolated yields reaching up to 98% for optimized substrates [1]. This reactivity is enabled by the adjacency of the 3-azido group to the C=N bond, allowing base-mediated cyclization. In contrast, 5-azidoisoxazoles under thermolytic conditions (refluxing benzene or toluene, 80–110 °C) undergo elimination of N₂ to generate nitrosoalkene intermediates that lead to ring-opened products or bicyclic rearrangements unless a 4-formyl, 4-acetyl, or 4-N-phenylimino substituent is present to redirect the pathway [2]. The 5-azido regioisomer does not undergo the same base-mediated cyclization with active methylene compounds; rather, CuAAC with terminal alkynes is the dominant productive pathway for 5-azidoisoxazoles, proceeding with excellent yields under copper catalysis [3]. This positional dependence means that procurement of the correct regioisomer (3-azido) is mandatory for any synthetic sequence requiring methylene-compound cyclization.

Click chemistry Heterocycle synthesis Regioselectivity

Physicochemical Differentiation: Computed logP, tPSA, and Molecular Weight of the Unsubstituted Parent Versus Aryl-Substituted 3-Azidoisoxazole Analogs

The unsubstituted 3-azido-4,5-dihydro-1,2-oxazole (CAS 65150-75-6) possesses a computed logP of −1.206, a topological polar surface area (tPSA) of 58 Ų, and a molecular weight of 112.09 g·mol⁻¹, as catalogued in the ZINC database [1]. These values place the compound firmly within favorable oral drug-like space by multiple criteria (Lipinski, Veber) and distinguish it sharply from commonly employed aryl-substituted 3-azidoisoxazole analogs. For example, 3-azido-5-phenylisoxazole (the aromatic analog featuring a phenyl substituent) has an estimated logP increase of >2.5 log units relative to the unsubstituted parent based on the phenyl contribution alone, while 3-azidoisoxazoles bearing additional substituents (e.g., 4-diethoxyphosphoryl derivatives reported by Brel, 2009) carry substantially higher molecular weights (>250 g·mol⁻¹) [2]. The minimal MW and negative logP of the target compound make it uniquely suitable as a compact, polar azide building block for fragment-based design, bioconjugation where minimal steric perturbation is required, or aqueous-phase click chemistry applications where solubility of the azide component is rate-limiting.

Drug discovery Lead optimization Physicochemical profiling

Functional Role Differentiation: Bioorthogonal Azide Handle vs. Covalent Enzyme Warhead in the 3-Position of 4,5-Dihydroisoxazole

When the 3-position of the 4,5-dihydroisoxazole ring bears an azido group (as in CAS 65150-75-6), the compound functions as a bioorthogonal ligation handle for strain-promoted or Cu(I)-catalyzed cycloaddition with alkynes [1]. In contrast, when the 3-position bears a halogen (bromine or chlorine), the 4,5-dihydroisoxazole becomes a covalent enzyme inhibitor: the halide is displaced by the active-site cysteine thiolate of transglutaminase 2 (TG2), forming a stable imino thioether adduct that irreversibly inactivates the enzyme. The most potent 3-bromo-DHI inhibitors reported by Klöck et al. (2014) achieve kinh/KI values of up to 15 mM⁻¹min⁻¹ with KI values as low as 0.3 µM for optimized analogs, while representative clickable azido-DHI compounds such as inhibitor 6 showed KI = 19 µM (kinh/KI = 15 mM⁻¹min⁻¹) [2]. Critically, the azido-DHI compounds in this series still relied on a 3-bromo warhead for TG2 inhibition; the azide served purely as a distal bioorthogonal reporter group, not as the inhibitory pharmacophore [3]. The target compound 3-azido-4,5-dihydro-1,2-oxazole, bearing azide directly at C3 without a halogen, would not be expected to inhibit TG2 and is instead positioned as a pure click chemistry building block—a fundamentally different application profile from 3-halo-DHI analogs.

Chemical biology Bioorthogonal chemistry Activity-based protein profiling

Synthetic Access Route Differentiation: Cyclization of 3,3-Diazidoenones vs. Nitrile Oxide Cycloaddition for Dihydroisoxazole Assembly

3-Azido-4,5-dihydro-1,2-oxazole and its analogs can be accessed via a distinctive synthetic route: cyclization of 3,3-diazidoenones (generated in situ from geminal dichlorovinylketones and NaN₃) with elimination of molecular nitrogen [1]. This route is orthogonal to the classical 1,3-dipolar cycloaddition of nitrile oxides to alkenes that is most commonly employed for 4,5-dihydroisoxazole construction [2]. The diazidoenone cyclization approach directly installs the azido group at the 3-position without requiring a separate azidation step, whereas the nitrile oxide route would require pre-installation of the azide on the dipolarophile or post-cycloaddition functional group interconversion. A complementary method—copper-catalyzed oxyazidation of unactivated alkenes (Zhu et al., 2014)—provides an alternative entry to azido-substituted isoxazolines, forming products in good yields (typically 40–90% across the reported substrate scope) under mild conditions (Cu(OAc)₂ catalyst, room temperature to 60 °C) [3]. The availability of multiple synthetic disconnections for the 3-azido-dihydroisoxazole scaffold, contrasted with the more limited routes to 5-azido or 4-azido isomers, provides procurement flexibility and synthetic route scalability.

Synthetic methodology Azide chemistry Heterocycle construction

Oxidation State and Conformational Distinction: 4,5-Dihydro (Isoxazoline) vs. Fully Aromatic 3-Azidoisoxazole Scaffolds

3-Azido-4,5-dihydro-1,2-oxazole (CAS 65150-75-6) is a 2-isoxazoline—a partially saturated heterocycle with sp³ hybridization at C4 and C5 and a single endocyclic C=N double bond between N2 and C3 [1]. In contrast, 3-azidoisoxazole (the fully aromatic variant) possesses an additional endocyclic double bond between C4 and C5, resulting in a planar, aromatically stabilized ring system [2]. This oxidation-state difference has measurable consequences: the dihydro scaffold introduces a stereogenic center at C5 (if asymmetrically substituted) and greater conformational flexibility, while the aromatic scaffold is rigid and fully planar. The ZINC-computed fraction of sp³-hybridized carbons (Fsp³) for the target compound is 0.33, compared to 0.0 for the aromatic 3-azidoisoxazole [1]. In medicinal chemistry contexts, increasing Fsp³ has been correlated with improved clinical success rates and reduced promiscuity [3]. The dihydro scaffold also presents a less electron-deficient C=N bond due to reduced conjugation, potentially altering the kinetics of cycloaddition reactions at the azide group.

Scaffold diversity Conformational analysis Medicinal chemistry

Optimal Procurement Scenarios for 3-Azido-4,5-dihydro-1,2-oxazole Based on Quantitative Differentiation Evidence


Diversity-Oriented Synthesis of Isoxazole–Triazole Hybrid Libraries via Base-Mediated Cyclization with Active Methylene Compounds

3-Azido-4,5-dihydro-1,2-oxazole is uniquely suited as a starting material for the construction of fused isoxazole–triazole hybrid molecules via reaction with active methylene compounds (malononitrile, ethyl cyanoacetate, ethyl acetoacetate) under basic conditions. As demonstrated by Lemport et al. (2019), 3-azidoisoxazoles react with these nucleophiles to afford hybrid scaffolds in good to nearly quantitative yields, a transformation not accessible to the 5-azido regioisomer which instead requires CuAAC with alkynes [1]. The unsubstituted parent scaffold (CAS 65150-75-6) provides a minimal, unencumbered core for subsequent diversification at the triazole ring, making it an ideal entry point for library synthesis where maximal scaffold complexity with minimal starting material bulk is desired [1]. This scenario is procurement-relevant for medicinal chemistry groups building heterocycle-focused screening collections.

Fragment-Based Drug Design Leveraging Low MW, High Polarity, and Three-Dimensional Scaffold Topology

With a molecular weight of 112.09, a computed logP of −1.206, and an Fsp³ of 0.33, 3-azido-4,5-dihydro-1,2-oxazole occupies physicochemical property space that is highly desirable for fragment-based screening libraries [1]. The combination of low MW, high aqueous solubility (predicted from negative logP), and a non-planar dihydroisoxazole scaffold distinguishes it from both the fully aromatic 3-azidoisoxazole (Fsp³ = 0.0, planar) and heavier aryl-substituted analogs (MW > 186) [1][2]. Procurement of this compound as a fragment screening candidate is supported by its compliance with the Rule of Three (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) and its azide handle, which enables subsequent fragment elaboration via click chemistry without requiring additional functional group installation .

Bioorthogonal Probe Development Requiring a Minimalist, Non-Inhibitory Dihydroisoxazole Azide Scaffold

For chemical biology applications requiring a compact azide handle that does not introduce unintended pharmacological activity, 3-azido-4,5-dihydro-1,2-oxazole offers a critical advantage over 3-halo-4,5-dihydroisoxazole analogs. The 3-bromo-DHI scaffold is an established covalent warhead for transglutaminase 2 (KI values 0.3–19 µM), whereas the 3-azido variant lacks the leaving group required for enzyme active-site cysteine alkylation and is therefore expected to be inert toward TG-family enzymes [1][2]. This functional orthogonality—bioorthogonal click reactivity without confounding enzyme inhibition—positions CAS 65150-75-6 as a preferred azide building block for activity-based protein profiling probes, metabolic labeling reagents, or bioconjugation linker arms where minimal biological background interference is paramount [2].

Methodology Development for Regioselective Azide Cyclization Reactions Requiring a Well-Defined 3-Azido Substrate

The unambiguous structural assignment of 3-azido-4,5-dihydro-1,2-oxazole (confirmed by InChI, SMILES, and CAS registry) makes it a well-defined model substrate for reaction methodology development targeting azide cyclization, reduction, or dipolar cycloaddition at the C3 position of the dihydroisoxazole ring [1]. Unlike substituted analogs that may introduce electronic or steric confounding factors, the unsubstituted parent allows clean assessment of the intrinsic reactivity of the 3-azido-dihydroisoxazole pharmacophore. The compound's demonstrated participation in Huisgen 1,3-dipolar cycloaddition (forming 1,2,3-triazole products via CuAAC or strain-promoted pathways), reactions with phosphorus(III) derivatives, and Dimroth cyclization, as established for the broader 3-azidoisoxazole class by Lemport et al. (2019), provides a pre-validated reaction manifold for methodology studies [2].

Quote Request

Request a Quote for 3-Azido-4,5-dihydro-1,2-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.